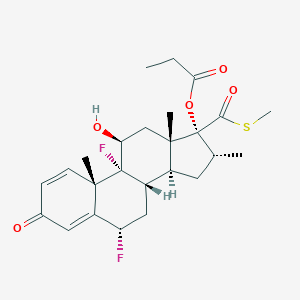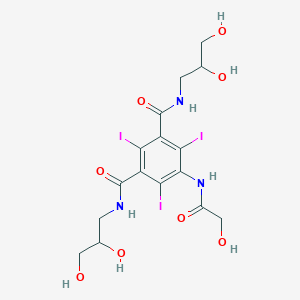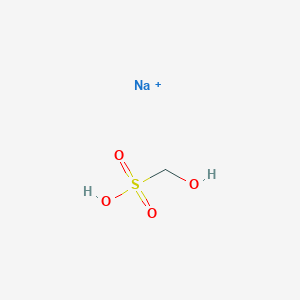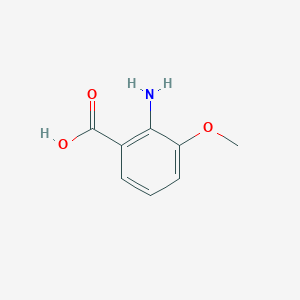
Ticabesone propionate
Overview
Description
Molecular Structure Analysis
Ticabesone Propionate has the molecular formula C25H32F2O5S and a molar mass of 482.6 g/mol . The IUPAC name is (6S,8S,9R,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl propanoate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 482.6 g/mol . It has 1 hydrogen bond donor count and 8 hydrogen bond acceptor count . It has 5 rotatable bond counts . The exact mass is 482.19385161 g/mol . The topological polar surface area is 106 A^2 . It has 33 heavy atom counts . The complexity is 964 .Scientific Research Applications
Ophthalmology Research : A study titled "Drug effects on the neovascularization response to silver nitrate cauterization of the rat cornea" by Mahoney and Waterbury (1985) explored the efficacy of ticabesone propionate as an anti-inflammatory agent for ocular use. The study used a rat model to test the effectiveness of this compound, among other drugs, in reducing corneal neovascularization, a critical aspect of inflammatory eye diseases (Mahoney & Waterbury, 1985).
Endocrinology and Neurology : The compound has also been mentioned in research on neuroprotective effects and hormonal influences. For example, Crespo-Castrillo et al. (2020) investigated the sex-specific regulatory effects of tibolone, a synthetic steroid, on astrocyte phagocytosis, which might contribute to its neuroprotective effects in traumatic brain injury. This study highlights the potential of compounds like this compound in understanding and treating neurological conditions (Crespo-Castrillo et al., 2020).
Cardiovascular Research : In the field of cardiovascular research, ticagrelor, a compound with a similar propionate structure, has been compared to clopidogrel in patients with acute coronary syndromes. The study by Wallentin et al. (2009) found that ticagrelor significantly reduced the risk of cardiovascular events and death from vascular causes compared to clopidogrel, although it was associated with a higher rate of major bleeding not related to coronary-artery bypass grafting (Wallentin et al., 2009).
Pulmonary and Respiratory Research : In pulmonary medicine, compounds like fluticasone propionate have been evaluated for their efficacy in treating asthma. Jarvis and Faulds (1999) discussed the benefits of inhaled fluticasone propionate in improving lung function, reducing asthma symptoms, and preventing exacerbations in patients with mild to moderate asthma (Jarvis & Faulds, 1999).
Mechanism of Action
Target of Action
Ticabesone propionate is a synthetic glucocorticoid . Its primary target is the glucocorticoid receptor (GR), which is a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating various physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
This compound works by binding to the glucocorticoid receptor, leading to conformational changes that allow the receptor to translocate into the nucleus . Once inside the nucleus, the receptor complex can bind to specific DNA sequences called glucocorticoid response elements, influencing the transcription of various genes . This interaction results in anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
As a glucocorticoid, it is likely to influence several pathways involved in immune response and inflammation . For instance, it may inhibit the production of pro-inflammatory cytokines and chemokines, and promote the expression of anti-inflammatory proteins .
Pharmacokinetics
As a glucocorticoid, it is expected to be well-absorbed following oral administration . Its distribution within the body would be influenced by factors such as plasma protein binding, tissue permeability, and blood flow . Metabolism of this compound would likely involve hepatic enzymes, and excretion would occur via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of immune and inflammatory responses . By binding to the glucocorticoid receptor, it can influence gene transcription, leading to decreased production of pro-inflammatory mediators and increased production of anti-inflammatory proteins . This results in potent anti-inflammatory activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota can metabolize dietary fibers into short-chain fatty acids (SCFAs) such as propionate . These SCFAs can have systemic effects, potentially influencing the immune response and the action of drugs like this compound . Additionally, factors such as diet, lifestyle, and co-existing medical conditions can influence the individual’s response to the drug .
properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXCUKXWTNOXTD-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32F2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73205-13-7 | |
| Record name | Ticabesone propionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluticason S-Methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICABESONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Ticabesone Propionate discussed in the research papers?
A1: The research papers primarily discuss this compound in the context of its anti-inflammatory effects in the eye. Specifically, the research highlights its potential in mitigating neovascularization, the abnormal growth of blood vessels, in the cornea. This is a significant finding as corneal neovascularization can lead to vision impairment. [, ]
Q2: How was the efficacy of this compound evaluated in the study?
A2: The researchers utilized a rat model to investigate the drug's effects. They induced neovascularization in the rats' corneas using silver nitrate cauterization. Following this, they administered this compound topically. The researchers then assessed the extent of neovascularization using a standardized scoring system. This scoring was conducted by an investigator “blinded” to the treatment groups to minimize bias. [, ] This model allowed for a controlled environment to study the drug's impact on neovascularization.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)


